S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate
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Overview
Description
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxyethoxy groups, amino groups, and a thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2-(2-phenoxyethoxy)ethylamine with ethylene oxide to form the intermediate bis(2-(2-phenoxyethoxy)ethyl)amine. This intermediate is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield simpler sulfur-containing compounds.
Substitution: The phenoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted phenoxyethoxy compounds.
Scientific Research Applications
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways within biological systems. The thiosulfate group can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, the phenoxyethoxy groups may interact with cellular membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
S-2-(2-aminoethylamino)ethyl phenyl sulfide: Known for its protective effects against sulfur mustard-induced toxicity.
S-2-(2-aminoethylamino)ethyl butyl sulfide: Exhibits similar protective properties and is used in related research applications.
Uniqueness
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate stands out due to its unique combination of phenoxyethoxy and thiosulfate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21220-80-4 |
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Molecular Formula |
C22H31NO7S2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[2-[2-(2-phenoxyethoxy)ethyl-(2-sulfosulfanylethyl)amino]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C22H31NO7S2/c24-32(25,26)31-20-13-23(11-14-27-16-18-29-21-7-3-1-4-8-21)12-15-28-17-19-30-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,24,25,26) |
InChI Key |
KZKJSZCJCIMHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCN(CCOCCOC2=CC=CC=C2)CCSS(=O)(=O)O |
Origin of Product |
United States |
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